molecular formula C23H22ClN3O3 B277879 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methylbenzamide

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methylbenzamide

Katalognummer B277879
Molekulargewicht: 423.9 g/mol
InChI-Schlüssel: HFHCGEHTLHCGNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methylbenzamide, commonly known as FCPR03, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FCPR03 belongs to the class of benzamide derivatives and has been found to exhibit potent inhibitory activity against various biological targets.

Wissenschaftliche Forschungsanwendungen

FCPR03 has shown potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. Studies have reported that FCPR03 exhibits potent anti-tumor activity against different types of cancer cells, including breast, lung, and colon cancer cells. In addition, FCPR03 has been found to inhibit inflammation by suppressing the production of pro-inflammatory cytokines. Furthermore, FCPR03 has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Wirkmechanismus

The exact mechanism of action of FCPR03 is not fully understood. However, studies have suggested that FCPR03 exerts its effects by modulating various signaling pathways. For instance, FCPR03 has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Moreover, FCPR03 has been shown to activate the AMPK pathway, which is involved in energy homeostasis and cellular stress response.
Biochemical and Physiological Effects:
FCPR03 has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that FCPR03 inhibits cell proliferation and induces apoptosis in cancer cells. Moreover, FCPR03 has been found to reduce the production of pro-inflammatory cytokines and nitric oxide in activated macrophages. In addition, FCPR03 has been shown to reduce oxidative stress and inflammation in the brain, thereby exhibiting neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of FCPR03 is its potent inhibitory activity against various biological targets. Moreover, FCPR03 exhibits good pharmacokinetic properties, such as high solubility and stability, which makes it an ideal candidate for drug development. However, one of the limitations of FCPR03 is its poor aqueous solubility, which may limit its bioavailability in vivo. Furthermore, the exact mechanism of action of FCPR03 is not fully understood, which may hinder its clinical development.

Zukünftige Richtungen

There are several future directions for the research on FCPR03. One of the potential applications of FCPR03 is in the treatment of cancer. Further studies are required to elucidate the exact mechanism of action of FCPR03 and its efficacy in vivo. Moreover, the potential use of FCPR03 in the treatment of inflammation and neurological disorders warrants further investigation. Furthermore, the development of more potent and selective analogs of FCPR03 may lead to the discovery of novel therapeutic agents.

Synthesemethoden

The synthesis of FCPR03 involves the condensation reaction between 3-chloro-4-nitroaniline and 2-methylbenzoic acid, followed by reduction of the nitro group to an amino group and subsequent coupling with 4-(2-furoyl)-1-piperazine. The final product is obtained after purification using column chromatography.

Eigenschaften

Produktname

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methylbenzamide

Molekularformel

C23H22ClN3O3

Molekulargewicht

423.9 g/mol

IUPAC-Name

N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C23H22ClN3O3/c1-16-5-2-3-6-18(16)22(28)25-17-8-9-20(19(24)15-17)26-10-12-27(13-11-26)23(29)21-7-4-14-30-21/h2-9,14-15H,10-13H2,1H3,(H,25,28)

InChI-Schlüssel

HFHCGEHTLHCGNN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl

Kanonische SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.